3-fluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide is a sulfonamide derivative known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Sulfonamides are a class of compounds that have been extensively studied for their biological activities, particularly their antibacterial properties .
Preparation Methods
The synthesis of 3-fluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of benzenesulfonyl chloride with 3-fluoro-4-methylaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-fluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-fluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-fluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide include:
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 4-fluoro-N-(4-methylphenyl)benzenesulfonamide
- 3-fluoro-N-(4-methylbenzyl)benzenesulfonamide These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and potential applications .
Properties
Molecular Formula |
C13H11F2NO2S |
---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
3-fluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S/c1-9-5-6-11(8-13(9)15)16-19(17,18)12-4-2-3-10(14)7-12/h2-8,16H,1H3 |
InChI Key |
OHVGUBJVXMWHBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)F |
Origin of Product |
United States |
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